molecular formula C17H20N2O5S B13731798 Homophenoxymethylpenicillin CAS No. 1752-26-7

Homophenoxymethylpenicillin

Cat. No.: B13731798
CAS No.: 1752-26-7
M. Wt: 364.4 g/mol
InChI Key: VYNSJZIBTBGKAJ-VNHYZAJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Homophenoxymethylpenicillin is a synthetic penicillin derivative belonging to the beta-lactam class of antibiotics. It is structurally related to phenoxymethylpenicillin (penicillin V) and is designed to combat bacterial infections by inhibiting cell wall synthesis. This compound is particularly effective against gram-positive bacteria and is used in various medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of homophenoxymethylpenicillin involves several key steps:

    Starting Material: The synthesis begins with the preparation of the core beta-lactam ring structure, which is common to all penicillins.

    Phenoxyacetic Acid Derivative: A phenoxyacetic acid derivative is then introduced to the beta-lactam core through an acylation reaction.

    Homologation: The phenoxyacetic acid moiety is homologated to introduce the homophenoxy group, enhancing the compound’s stability and bioavailability.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and potency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes followed by chemical modification:

    Fermentation: Penicillin-producing microorganisms are cultured in large fermenters to produce the core beta-lactam structure.

    Chemical Modification: The beta-lactam core is chemically modified to introduce the homophenoxy group, resulting in this compound.

    Purification and Formulation: The compound is purified and formulated into various dosage forms, such as tablets and injectables, for medical use.

Chemical Reactions Analysis

Types of Reactions

Homophenoxymethylpenicillin undergoes several types of chemical reactions:

    Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, leading to the inactivation of the antibiotic.

    Oxidation: The phenoxy group can undergo oxidation under certain conditions, potentially affecting the compound’s stability.

    Substitution: The phenoxy group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Hydrolysis: Water and beta-lactamase enzymes are common reagents for hydrolysis reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen can be used for oxidation reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed

    Hydrolysis: The major product of hydrolysis is the inactive penicilloic acid.

    Oxidation: Oxidation can lead to the formation of phenoxyacetic acid derivatives.

    Substitution: Substitution reactions can yield a variety of modified penicillin derivatives with different pharmacological properties.

Scientific Research Applications

Homophenoxymethylpenicillin has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying beta-lactam antibiotics and their chemical properties.

    Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the action of beta-lactamase enzymes.

    Medicine: It is employed in clinical studies to evaluate its efficacy and safety in treating bacterial infections.

    Industry: The compound is used in the development of new antibiotics and in the formulation of pharmaceutical products.

Mechanism of Action

Homophenoxymethylpenicillin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are critical for cell wall synthesis and maintenance. This binding disrupts the final stages of cell wall assembly, leading to cell lysis and bacterial death. The primary molecular targets are the PBPs, and the pathways involved include the inhibition of transpeptidation and carboxypeptidation reactions essential for cell wall cross-linking.

Comparison with Similar Compounds

Similar Compounds

    Phenoxymethylpenicillin (Penicillin V): Homophenoxymethylpenicillin is structurally similar to phenoxymethylpenicillin but has enhanced stability and bioavailability.

    Benzylpenicillin (Penicillin G): Another related compound, benzylpenicillin, is less stable in acidic environments compared to this compound.

    Amoxicillin: A broader-spectrum penicillin derivative, amoxicillin, is more effective against a wider range of bacteria but may have different pharmacokinetic properties.

Uniqueness

This compound is unique due to its enhanced stability and bioavailability compared to other penicillin derivatives. Its homologated phenoxy group provides improved resistance to beta-lactamase enzymes, making it a valuable option for treating resistant bacterial strains.

Properties

CAS No.

1752-26-7

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(3-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C17H20N2O5S/c1-17(2)13(16(22)23)19-14(21)12(15(19)25-17)18-11(20)8-9-24-10-6-4-3-5-7-10/h3-7,12-13,15H,8-9H2,1-2H3,(H,18,20)(H,22,23)/t12-,13+,15-/m1/s1

InChI Key

VYNSJZIBTBGKAJ-VNHYZAJKSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CCOC3=CC=CC=C3)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CCOC3=CC=CC=C3)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.